2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone
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Overview
Description
2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE is an organic compound that features a phenylethanone backbone with a 1-methylimidazol-2-yl sulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE typically involves the reaction of 1-methylimidazole with a suitable phenylethanone derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of a phenylethanone derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A related compound with a similar imidazole structure but lacking the phenylethanone moiety.
2-Methylimidazole: Another imidazole derivative with different substituents, used in various chemical and biological applications.
Tris(1-Methylimidazol-2-yl)Phosphine: A compound with multiple imidazole groups, used in coordination chemistry.
Uniqueness
2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE is unique due to its combination of a phenylethanone backbone with a 1-methylimidazol-2-yl sulfanyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C12H12N2OS/c1-14-8-7-13-12(14)16-9-11(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
HLWDVRIELKWZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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